molecular formula C27H21ClN2O4 B282268 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282268
M. Wt: 472.9 g/mol
InChI Key: XRRDIHIXBCAIFP-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).

Mechanism of Action

CHIR-99021 exerts its pharmacological effects by selectively inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been implicated in the pathogenesis of several diseases, including Alzheimer's, diabetes, and cancer. By inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has also been shown to enhance the production of insulin in pancreatic beta cells and improve glucose metabolism in diabetic animal models. In addition, CHIR-99021 has been shown to enhance the regeneration of damaged tissues, including bone and cartilage.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its high selectivity for 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, CHIR-99021 has some limitations, including its low solubility in water, which can limit its use in certain experimental settings. In addition, CHIR-99021 can be toxic at high concentrations, which requires careful dose optimization.

Future Directions

There are several potential future directions for the study of CHIR-99021. One area of interest is the development of more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the chemical structure of CHIR-99021. Another area of interest is the investigation of the therapeutic potential of CHIR-99021 in various disease models, including neurodegenerative diseases, cancer, and diabetes. Finally, the use of CHIR-99021 in tissue engineering and regenerative medicine is an exciting area of research that holds promise for the development of novel therapies for tissue repair and regeneration.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 is a potent and selective inhibitor of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and has been used in various fields, including neuroscience, oncology, and regenerative medicine. Further research is needed to fully understand the therapeutic potential of CHIR-99021 and to develop more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on its chemical structure.

Synthesis Methods

The synthesis of CHIR-99021 involves several steps, including the condensation of 2-bromo-1-(4-chlorobenzoyl)-3,5-dihydro-2H-pyrrole-2-one with 3-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a reaction with indole-3-acetic acid to yield CHIR-99021.

Scientific Research Applications

CHIR-99021 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and regenerative medicine. This compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CHIR-99021 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used in tissue engineering to enhance the regeneration of damaged tissues.

properties

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H21ClN2O4/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(31)14-17)30(27(34)26(23)33)13-12-18-15-29-22-7-2-1-6-21(18)22/h1-11,14-15,24,29,31-32H,12-13H2/b25-23-

InChI Key

XRRDIHIXBCAIFP-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)O

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.